3-Hydroxy-3-methylbutanenitrile

Description

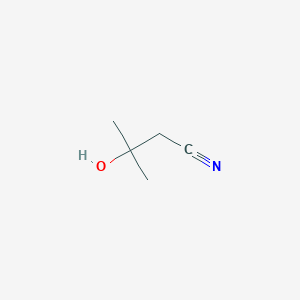

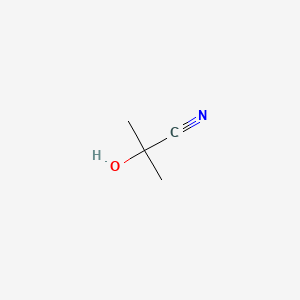

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-3-methylbutanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO/c1-5(2,7)3-4-6/h7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWPMDJFBWQJRGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90929337 | |

| Record name | 3-Hydroxy-3-methylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90929337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13635-04-6 | |

| Record name | Butanenitrile, 3-hydroxy-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013635046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxy-3-methylbutanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90929337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-3-methylbutanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxy-3-methylbutanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-3-methylbutanenitrile, also known as acetone cyanohydrin acetone adduct, is a bifunctional organic compound of interest in various chemical and pharmaceutical applications. This document provides a comprehensive technical overview of its chemical and physical properties, synthesis, and potential biological relevance. Detailed experimental protocols for its synthesis and enzymatic hydrolysis are presented, alongside a summary of its spectral data for analytical characterization. While direct evidence of its involvement in specific signaling pathways is limited, the known metabolic fate of nitriles and the biological activity of its hydrolysis product, β-hydroxy-β-methylbutyrate (HMB), are discussed.

Chemical and Physical Properties

This compound (CAS No: 13635-04-6) is a clear, colorless to pale yellow liquid.[1] Its fundamental properties are summarized in the table below, compiled from various sources.

| Property | Value | Reference |

| Molecular Formula | C₅H₉NO | [1][2] |

| Molecular Weight | 99.13 g/mol | [2] |

| Boiling Point | 114-116 °C at 30 mmHg | [1] |

| Density | 0.959 g/mL at 20 °C | [1] |

| Refractive Index (n20/D) | 1.430 | [1] |

| Flash Point | 97 °C (206.6 °F) - closed cup | |

| Storage Temperature | 2-8°C | [1] |

| Solubility | Soluble in water and common organic solvents. | |

| InChI Key | CWPMDJFBWQJRGT-UHFFFAOYSA-N | [2] |

| SMILES | CC(C)(O)CC#N | [2] |

Synthesis of this compound

A high-yield synthesis of this compound can be achieved through the base-catalyzed addition of the enolate of acetonitrile to acetone.[1]

Experimental Protocol: Synthesis from Acetone and Acetonitrile

Materials:

-

Acetone

-

Acetonitrile

-

P(i-PrNCH₂CH₂)₃N (Proazaphosphatrane catalyst)

-

Magnesium sulfate (anhydrous)

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous magnesium sulfate to a solution of P(i-PrNCH₂CH₂)₃N in anhydrous diethyl ether.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of acetone and acetonitrile in anhydrous diethyl ether dropwise to the stirred suspension over a period of 1 hour.

-

After the addition is complete, allow the reaction mixture to warm to room temperature (25 °C) and stir for an additional 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by the slow addition of 1 M hydrochloric acid at 0 °C until the mixture is acidic (pH ~2).

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to yield this compound as a colorless oil. A reference yield of 99% has been reported for a similar procedure.[1]

Synthesis Workflow

Enzymatic Hydrolysis

This compound can be enzymatically hydrolyzed to produce β-hydroxy-β-methylbutyric acid (HMB), a compound with known biological activities. This biotransformation can be achieved using nitrilase enzymes, which directly convert the nitrile to a carboxylic acid, or a combination of nitrile hydratase and amidase enzymes.

Experimental Protocol: Nitrilase-catalyzed Hydrolysis

Materials:

-

This compound

-

Nitrilase enzyme (e.g., from Rhodococcus rhodochrous)

-

Potassium phosphate buffer (0.1 M, pH 7.0)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

Procedure:

-

Prepare a solution of this compound in 0.1 M potassium phosphate buffer (pH 7.0). The substrate concentration should be optimized based on the enzyme's activity and stability (e.g., 50-100 mM).

-

Equilibrate the substrate solution to the optimal temperature for the nitrilase (e.g., 30-40 °C).

-

Add the nitrilase enzyme (as a purified enzyme, cell-free extract, or whole-cell suspension) to the reaction mixture. The enzyme loading should be determined empirically for optimal conversion.

-

Incubate the reaction mixture with gentle agitation.

-

Monitor the reaction progress by measuring the formation of HMB and the disappearance of the starting material using High-Performance Liquid Chromatography (HPLC).

-

Upon completion, terminate the reaction by acidifying the mixture to pH 2 with 1 M HCl. This will also precipitate the enzyme if it is in a soluble form.

-

Centrifuge the mixture to remove the precipitated enzyme.

-

Extract the supernatant with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain crude HMB.

-

The crude product can be further purified by recrystallization or column chromatography.

Enzymatic Hydrolysis Pathway

Biological Significance and Toxicology

Metabolic Fate

The in vivo metabolism of this compound has not been specifically reported. However, the metabolism of nitriles in mammals is known to proceed via two main pathways:

-

Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid and ammonia, a reaction catalyzed by nitrilase enzymes.

-

Cyanide Release: The nitrile can be metabolized by cytochrome P450 enzymes, leading to the release of a cyanide ion. The cyanide is then detoxified to thiocyanate.

Given that this compound can be a substrate for nitrilases in vitro, it is plausible that it could be hydrolyzed to HMB in vivo.

Toxicology

Signaling Pathways of the Hydrolysis Product (HMB)

While there is no direct evidence of this compound's involvement in signaling pathways, its hydrolysis product, HMB, has been shown to modulate several key cellular pathways, particularly in skeletal muscle. HMB is known to stimulate protein synthesis and inhibit protein degradation. These effects are mediated, in part, through the PI3K/Akt/mTOR pathway , a central regulator of cell growth and proliferation, and by modulating the activity of the FoxO family of transcription factors , which are involved in the expression of genes related to muscle atrophy.

Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Spectral data is available and can be used to confirm the structure.

-

¹³C NMR: The ¹³C NMR spectrum shows characteristic peaks for the nitrile carbon, the quaternary carbon bearing the hydroxyl group, the methylene carbon, and the two methyl carbons.[2]

Mass Spectrometry (MS)

Mass spectral data can be used for the identification and quantification of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the hydroxyl group (O-H stretch, broad, ~3400 cm⁻¹), the nitrile group (C≡N stretch, sharp, ~2250 cm⁻¹), and C-H bonds.

Conclusion

This compound is a versatile chemical intermediate with established synthetic routes and potential for biotransformation. While its direct biological roles are yet to be fully elucidated, its relationship to the bioactive compound HMB makes it a molecule of interest for further research, particularly in the fields of drug development and nutritional science. This guide provides a foundational understanding of its properties and methodologies for its synthesis and enzymatic conversion, serving as a valuable resource for the scientific community. Further investigation into its metabolic fate and potential interactions with biological systems is warranted.

References

An In-depth Technical Guide to 3-Hydroxy-3-methylbutanenitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties, synthesis, and safety information for 3-hydroxy-3-methylbutanenitrile, a key intermediate in various chemical syntheses.

Chemical Structure and Identifiers

This compound, a β-hydroxynitrile, possesses a tertiary alcohol and a nitrile functional group. Its structure and key identifiers are summarized below.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 13635-04-6[1][2][3][4][5] |

| Molecular Formula | C5H9NO[1][3][4][5][6] |

| Molecular Weight | 99.13 g/mol [1][2][3] |

| Canonical SMILES | CC(C)(O)CC#N[2][7] |

| InChI | 1S/C5H9NO/c1-5(2,7)3-4-6/h7H,3H2,1-2H3[1][2] |

| InChIKey | CWPMDJFBWQJRGT-UHFFFAOYSA-N[1][2] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the following table.

| Property | Value | Source |

| Density | 0.959 g/mL at 20 °C[2][4][5][7] | [2][4][5][7] |

| Boiling Point | 114-116 °C at 30 mmHg[2][4][5][7] | [2][4][5][7] |

| Flash Point | 97 °C (closed cup)[2][4] | [2][4] |

| Refractive Index | n20/D 1.430[2][4][7] | [2][4][7] |

| Storage Temperature | 2-8°C[2][4][5][7] | [2][4][5][7] |

| Vapor Pressure | 0.0288 mmHg at 25°C[4][5] | [4][5] |

| XLogP3 | -0.2 | [1][4] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopy | Data |

| ¹H NMR | Spectral data is available and indicates the presence of protons consistent with the structure.[1] |

Synthesis and Reactivity

This compound is a versatile chemical intermediate. It can be synthesized through several routes and participates in various chemical reactions.

A key synthetic route involves the reaction of isobutylene oxide with a cyanide source.[8] This method is noted for its high selectivity and quantitative yield.[8] Another reported synthesis is from 2-hydroxy-2-methyl-1-bromopropane.[3][7][9]

As a β-hydroxynitrile, it undergoes thermal degradation, reportedly via a six-membered cyclic transition state.[3][7][9] It serves as a precursor for the synthesis of 1,1-dimethylcyanoethyl bromoacetate.[3][4][7][9] Furthermore, it is a critical intermediate in the enzymatic or chemical hydrolysis to produce 3-hydroxy-3-methylbutyrate (HMB), a nutritional supplement.[8]

Experimental Protocol: Synthesis from Isobutylene Oxide

The following is a representative experimental protocol for the synthesis of this compound based on the reaction of isobutylene oxide with cyanide.[8]

Objective: To synthesize this compound via the ring-opening of isobutylene oxide with a cyanide salt.

Materials:

-

Isobutylene oxide (1,2-epoxy-2-methylpropane)

-

Sodium cyanide (or another suitable cyanide salt)

-

Water

-

Phosphate buffer (e.g., potassium dihydrogen phosphate/dipotassium hydrogen phosphate)

-

Acid for work-up (e.g., dilute sulfuric acid)

-

Organic solvent for extraction (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Prepare an aqueous solution of the cyanide salt. The pH of the solution should be maintained above 7, ideally between 7 and 12, to ensure the selective formation of the desired product.[8]

-

To the aqueous cyanide solution, add isobutylene oxide. The reaction is typically carried out at a controlled temperature, for instance, between 30°C and 42°C.[8]

-

Allow the reaction to proceed with stirring until completion. The reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous, slightly acidic work-up to neutralize any excess base and protonate the resulting alcoholate to yield this compound.[8]

-

Extract the product from the aqueous layer using a suitable organic solvent.

-

Combine the organic extracts and dry over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

The product can be further purified by distillation under reduced pressure.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | GHS07[2] | Warning[1][2] | H302: Harmful if swallowed[1][10] |

| Acute Toxicity, Inhalation (Category 4) | GHS07[2] | Warning[1][2] | H332: Harmful if inhaled[1] |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

-

P264: Wash skin thoroughly after handling.[2]

-

P270: Do not eat, drink or smoke when using this product.[1]

-

P271: Use only outdoors or in a well-ventilated area.[2]

-

P301+P317: IF SWALLOWED: Get medical help.[1]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

-

P317: Get medical help.[1]

-

P330: Rinse mouth.[1]

-

P501: Dispose of contents/container to an approved waste disposal plant.[2]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Eyeshields, Faceshields.[2]

-

Hand Protection: Gloves.[2]

-

Respiratory Protection: Type ABEK (EN14387) respirator filter.[2]

Visualizations

Caption: Synthesis of this compound.

References

- 1. This compound | C5H9NO | CID 4568795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Hydroxy-3-methylbutyronitrile = 97.0 GC 13635-04-6 [sigmaaldrich.com]

- 3. 3-HYDROXY-3-METHYLBUTYRONITRILE CAS#: 13635-04-6 [amp.chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. echemi.com [echemi.com]

- 6. keyorganics.net [keyorganics.net]

- 7. 3-Hydroxy-3-methylbutyronitrile | Krackeler Scientific, Inc. [krackeler.com]

- 8. EP3947336A1 - Process for preparing 3-hydroxy-3-methylbutyrate (hmb) and salts thereof - Google Patents [patents.google.com]

- 9. 3-HYDROXY-3-METHYLBUTYRONITRILE | 13635-04-6 [chemicalbook.com]

- 10. 3-Hydroxy-2-methylbutanenitrile | C5H9NO | CID 13081559 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Hydroxy-3-methylbutanenitrile (CAS Number: 13635-04-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-3-methylbutanenitrile, also known as β-hydroxyisovaleronitrile, is a versatile chemical intermediate with growing importance in organic synthesis and pharmaceutical development. Its bifunctional nature, possessing both a hydroxyl and a nitrile group, allows for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, spectroscopic data, and potential applications, with a focus on its relevance to the drug development industry.

Chemical and Physical Properties

This compound is a combustible, acute toxicant. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₉NO | [1][2] |

| Molecular Weight | 99.13 g/mol | [1] |

| CAS Number | 13635-04-6 | [1] |

| Appearance | Colorless to yellow liquid | |

| Density | 0.959 g/mL at 20 °C | [2][3] |

| Boiling Point | 114-116 °C at 30 mmHg | [2][3] |

| Flash Point | 97 °C (206.6 °F) - closed cup | [2] |

| Refractive Index (n20/D) | 1.430 | [2][3] |

| Storage Temperature | 2-8°C | [2][3] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Exact Mass | 99.068413911 | [2] |

| LogP | 0.67098 | [2] |

Synthesis of this compound

Several synthetic routes to this compound have been reported. The following sections detail the most common and efficient methods.

Experimental Protocol 1: Synthesis from Isobutylene Oxide and Cyanide

This method involves the nucleophilic ring-opening of isobutylene oxide with a cyanide salt.

Reaction:

Materials:

-

Isobutylene oxide (1,2-epoxy-2-methylpropane)

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

Water

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

In a well-ventilated fume hood, dissolve the cyanide salt (e.g., sodium cyanide) in water to create an aqueous solution.

-

Cool the cyanide solution in an ice bath to 0-5 °C.

-

Slowly add isobutylene oxide to the cooled cyanide solution with vigorous stirring. The reaction is exothermic, and the temperature should be maintained below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.

-

Extract the aqueous reaction mixture with ethyl acetate.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield crude this compound.

-

The crude product can be purified by vacuum distillation.

Experimental Protocol 2: Synthesis from Acetone and Acetonitrile

This method utilizes a base-catalyzed addition of the acetonitrile carbanion to acetone.

Reaction:

Materials:

-

Acetone

-

Acetonitrile

-

Strong base (e.g., sodium amide, lithium diisopropylamide)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Aqueous ammonium chloride solution (for quenching)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve acetonitrile in the anhydrous solvent (diethyl ether or THF).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add the strong base to the cooled acetonitrile solution to generate the carbanion.

-

To this solution, add acetone dropwise via the dropping funnel, maintaining the temperature at -78 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for an additional period.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the resulting crude product by vacuum distillation.

Role in Drug Development and Chemical Synthesis

This compound serves as a valuable intermediate in the synthesis of various organic molecules, including those with pharmaceutical applications.

Synthesis of 1,1-Dimethylcyanoethyl Bromoacetate

One of the noted applications of this compound is in the synthesis of 1,1-dimethylcyanoethyl bromoacetate.[3] Bromoacetates are known alkylating agents used in the synthesis of a variety of chemical structures.

The resulting bromoacetate can be used in subsequent reactions to introduce the 1,1-dimethylcyanoethyl moiety into a target molecule. This is particularly useful in medicinal chemistry for creating derivatives with altered pharmacokinetic or pharmacodynamic properties.

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy

Table 2: ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~2.5 | s | 2H | -CH₂- |

| ~1.3 | s | 6H | -C(CH₃)₂ |

| Variable | br s | 1H | -OH |

Note: The chemical shift of the hydroxyl proton is variable and depends on the solvent and concentration.

¹³C NMR Spectroscopy

Table 3: ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~118 | -CN |

| ~69 | -C(OH)- |

| ~30 | -CH₂- |

| ~28 | -C(CH₃)₂ |

FTIR Spectroscopy

Table 4: Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 (broad) | O-H stretch |

| 2980-2850 | C-H stretch (aliphatic) |

| ~2250 | C≡N stretch |

| ~1170 | C-O stretch |

Mass Spectrometry

Table 5: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 99 | [M]⁺ (Molecular ion) |

| 84 | [M - CH₃]⁺ |

| 58 | [M - CH₂CN]⁺ |

| 43 | [C₃H₇]⁺ |

Safety and Handling

This compound is classified as harmful if swallowed or inhaled.[1] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water. Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation and the reactivity of its functional groups make it an attractive intermediate for the synthesis of a wide range of more complex molecules, particularly in the field of drug discovery and development. The data and protocols provided in this guide are intended to support researchers and scientists in the effective utilization of this compound in their synthetic endeavors. Further research into its biological activity and potential applications as a pharmacophore may unveil new opportunities for its use in medicinal chemistry.

References

Synthesis of 3-Hydroxy-3-methylbutanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 3-Hydroxy-3-methylbutanenitrile, a valuable intermediate in various chemical syntheses. The document details the primary synthesis pathway, experimental protocols, and relevant quantitative data.

Introduction

This compound, commonly known as acetone cyanohydrin, is an organic compound with the chemical formula C₅H₉NO.[1] It serves as a key building block in the production of various materials, including methyl methacrylate, the monomer for polymethyl methacrylate (PMMA) plastic.[2] Its synthesis is a fundamental reaction in organic chemistry, typically involving the nucleophilic addition of a cyanide anion to acetone.

Primary Synthesis Pathway: Nucleophilic Addition of Cyanide to Acetone

The most established and widely used method for synthesizing this compound is the reaction of acetone with hydrogen cyanide (HCN).[3][4] This reaction is a classic example of a nucleophilic addition to a carbonyl group.

The overall reaction is as follows:

(CH₃)₂CO + HCN → (CH₃)₂C(OH)CN

This reaction is typically catalyzed by a base, such as sodium cyanide (NaCN) or potassium cyanide (KCN), which increases the concentration of the cyanide nucleophile (CN⁻).[2][5] The cyanide ion attacks the electrophilic carbonyl carbon of acetone, leading to the formation of a tetrahedral intermediate. This intermediate is then protonated, often by undissociated HCN or upon acidification, to yield the final cyanohydrin product.[3][5]

Industrial production often involves the direct reaction of liquid acetone with liquid hydrogen cyanide in the presence of a basic catalyst.[6] For laboratory-scale synthesis, procedures often generate hydrogen cyanide in situ from sodium or potassium cyanide and an acid to mitigate the hazards of handling pure HCN.[2][7]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the primary synthesis pathway of this compound.

| Parameter | Value | Reference |

| Yield | 77-78% | [6] |

| Boiling Point | 78-82 °C at 15 mmHg | [6] |

| 114-116 °C at 30 mmHg | ||

| Density | 0.959 g/mL at 20 °C | |

| Refractive Index | n20/D 1.430 | |

| Purity (Assay) | ≥97.0% (GC) |

Experimental Protocols

Two common laboratory-scale experimental protocols for the synthesis of this compound are detailed below.

In Situ Generation of Hydrogen Cyanide (from Sodium Cyanide and Sulfuric Acid)

This method, adapted from established procedures, involves the slow addition of sulfuric acid to a mixture of sodium cyanide and acetone in water.[6][7]

Materials:

-

Sodium cyanide (95%)

-

Acetone

-

40% Sulfuric acid

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Ice

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 500 g of powdered 95% sodium cyanide in 1.2 L of water.[6]

-

Add 900 cc (713 g) of acetone to the solution.[6]

-

Cool the flask in an ice bath and stir the solution vigorously.[6]

-

Once the temperature of the mixture reaches 15°C, slowly add 2.1 L of 40% sulfuric acid from the dropping funnel over a period of three hours. Maintain the reaction temperature between 10°C and 20°C.[6]

-

After the acid addition is complete, continue stirring for an additional 15 minutes.[6]

-

Allow the mixture to settle. A layer of acetone cyanohydrin may form and can be decanted.[6]

-

Filter the sodium bisulfate precipitate and wash it with three 50-cc portions of acetone.[6]

-

Combine the filtrate and acetone washings with the aqueous solution and extract the mixture three times with 250-cc portions of diethyl ether.[6]

-

Combine the ether extracts with the initially separated cyanohydrin layer and dry the combined organic phase over anhydrous sodium sulfate.[6]

-

Remove the ether and acetone by distillation on a water bath.[6]

-

Purify the residue by vacuum distillation, collecting the fraction at 78-82°C/15 mmHg. The expected yield is 640-650 g (77-78%).[6]

Simplified Procedure with in situ Sodium Bisulfite Adduct

An alternative, though yielding a less pure product, involves the reaction of sodium or potassium cyanide with the in situ formed sodium bisulfite adduct of acetone.[2] This method avoids the direct handling of large quantities of acidified cyanide solutions.

Mandatory Visualizations

Synthesis Pathway Diagram

Caption: Synthesis of this compound from Acetone and HCN.

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis and purification.

References

- 1. This compound | C5H9NO | CID 4568795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetone cyanohydrin - Wikipedia [en.wikipedia.org]

- 3. What happens when Acetone reacts with HCN ? | Sathee Forum [forum.prutor.ai]

- 4. shaalaa.com [shaalaa.com]

- 5. echemi.com [echemi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. prepchem.com [prepchem.com]

An In-Depth Technical Guide to the Physical and Chemical Properties of beta-Hydroxyisovaleronitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

beta-Hydroxyisovaleronitrile, systematically known as 3-hydroxy-3-methylbutanenitrile, is a bifunctional organic molecule containing both a hydroxyl and a nitrile group. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, purification, and spectral analysis. It is intended to serve as a technical resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Physical Properties

beta-Hydroxyisovaleronitrile is a clear, colorless liquid at room temperature. Its fundamental identifiers and key physical properties are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers [1][2][3]

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | beta-Hydroxyisovaleronitrile, 3-Hydroxy-3-methylbutyronitrile, 1-Cyano-2-methyl-2-propanol |

| CAS Number | 13635-04-6 |

| Molecular Formula | C₅H₉NO |

| Molecular Weight | 99.13 g/mol |

| Canonical SMILES | CC(C)(C#N)O |

| InChI Key | CWPMDJFBWQJRGT-UHFFFAOYSA-N |

Table 2: Physical Properties [2][3]

| Property | Value |

| Appearance | Clear, colorless liquid |

| Boiling Point | 114-116 °C at 30 mmHg |

| Density | 0.959 g/mL at 20 °C |

| Refractive Index (n²⁰/D) | 1.430 |

| Flash Point | 97 °C (closed cup) |

| Storage Temperature | 2-8 °C |

Synthesis and Purification

Synthesis Protocol: From Isobutylene Oxide

A common method for the synthesis of beta-hydroxyisovaleronitrile involves the ring-opening of isobutylene oxide with a cyanide salt. The following protocol is based on established chemical principles.

Experimental Workflow: Synthesis of beta-Hydroxyisovaleronitrile

Caption: Synthesis workflow for beta-Hydroxyisovaleronitrile.

Detailed Methodology:

-

Reaction Setup: In a well-ventilated fume hood, dissolve isobutylene oxide in a suitable solvent such as aqueous methanol.

-

Addition of Cyanide: Slowly add a stoichiometric amount of an inorganic cyanide salt, such as sodium cyanide or potassium cyanide, to the solution while stirring. The reaction is typically carried out at a controlled temperature, for example, room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, carefully acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to neutralize any excess cyanide and quench the reaction.

-

Extraction: Extract the aqueous layer multiple times with an organic solvent like ethyl acetate.

-

Drying and Concentration: Combine the organic extracts and dry them over an anhydrous salt like sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

Purification

The crude beta-hydroxyisovaleronitrile can be purified by vacuum distillation to obtain a product of high purity.

Experimental Workflow: Purification by Vacuum Distillation

Caption: Purification of beta-Hydroxyisovaleronitrile via vacuum distillation.

Detailed Methodology:

-

Apparatus Setup: Assemble a standard vacuum distillation apparatus, ensuring all joints are properly sealed.

-

Distillation: Place the crude beta-hydroxyisovaleronitrile in the distillation flask. Gradually reduce the pressure to the desired level (e.g., 30 mmHg) and begin heating the flask gently.

-

Fraction Collection: Collect the fraction that distills at the reported boiling point of 114-116 °C at 30 mmHg.[2][3]

-

Analysis: Analyze the purity of the collected fraction using GC or NMR spectroscopy.

Spectral Data

The structure of beta-hydroxyisovaleronitrile can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl protons, the methylene protons adjacent to the nitrile group, and the hydroxyl proton.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the two methyl carbons, the quaternary carbon attached to the hydroxyl group, the methylene carbon, and the nitrile carbon.

Publicly available spectral data can be found on databases such as PubChem.

Infrared (IR) Spectroscopy

The IR spectrum of beta-hydroxyisovaleronitrile will exhibit characteristic absorption bands:

-

A broad peak in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group.

-

A sharp, medium-intensity peak around 2250 cm⁻¹ due to the C≡N stretching of the nitrile group.

-

Peaks in the 3000-2800 cm⁻¹ region corresponding to C-H stretching vibrations.

Chemical Properties and Reactivity

beta-Hydroxyisovaleronitrile possesses two reactive functional groups, the hydroxyl group and the nitrile group, which dictate its chemical behavior.

Hydrolysis of the Nitrile Group

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, forming beta-hydroxyisovaleric acid.

Logical Relationship: Hydrolysis Reaction

Caption: Hydrolysis of beta-Hydroxyisovaleronitrile.

Reactions of the Hydroxyl Group

The tertiary hydroxyl group can undergo reactions typical of alcohols, such as esterification or etherification, under appropriate conditions.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific scientific literature detailing the biological activity, pharmacological effects, or involvement in signaling pathways of beta-hydroxyisovaleronitrile. While related compounds such as beta-hydroxybutyrate are known to act as signaling molecules, similar roles for beta-hydroxyisovaleronitrile have not been established.[4] Further research is required to elucidate any potential biological functions.

Safety and Handling

beta-Hydroxyisovaleronitrile is classified as harmful if swallowed or inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Table 3: GHS Hazard Information [1]

| Pictogram | Signal Word | Hazard Statement |

|

| Warning | H302: Harmful if swallowed. H332: Harmful if inhaled. |

Conclusion

This technical guide has summarized the key physical and chemical properties of beta-hydroxyisovaleronitrile. The provided information on its synthesis, purification, and spectral characteristics offers a foundational resource for its application in research and development. The lack of data on its biological activity presents an opportunity for future investigation, particularly within the context of drug discovery and development.

References

An In-Depth Technical Guide to 3-Hydroxy-3-methylbutyronitrile: Synonyms, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Hydroxy-3-methylbutyronitrile, a versatile chemical intermediate. It covers its common synonyms, detailed physicochemical properties, and established experimental protocols for its synthesis and subsequent enzymatic hydrolysis. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.

Chemical Identity and Synonyms

3-Hydroxy-3-methylbutyronitrile is a chiral β-hydroxynitrile. For clarity in research and documentation, it is crucial to be aware of its various synonyms. The compound is systematically named 3-hydroxy-3-methylbutanenitrile according to IUPAC nomenclature.[1][2] A comprehensive list of common synonyms and identifiers is provided in Table 1.

Table 1: Common Synonyms and Identifiers for 3-Hydroxy-3-methylbutyronitrile

| Identifier Type | Identifier |

| IUPAC Name | This compound[1][2] |

| CAS Number | 13172-47-5 |

| Other Names | Acetone cyanohydrin, β-Hydroxyisovaleronitrile[3], 1-Cyano-2-methyl-2-propanol |

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-Hydroxy-3-methylbutyronitrile is essential for its handling, application in synthesis, and for the development of analytical methods. Key properties are summarized in Table 2.

Table 2: Physicochemical Properties of 3-Hydroxy-3-methylbutyronitrile

| Property | Value |

| Molecular Formula | C₅H₉NO |

| Molecular Weight | 99.13 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 114-116 °C at 30 mmHg |

| Density | 0.959 g/mL at 25 °C |

| Refractive Index | 1.430 at 20 °C |

| Solubility | Soluble in water and common organic solvents |

| Flash Point | 97 °C |

Experimental Protocols

Synthesis of 3-Hydroxy-3-methylbutyronitrile

A common and efficient method for the synthesis of 3-Hydroxy-3-methylbutyronitrile involves the ring-opening of isobutylene oxide with a cyanide salt. This reaction is typically carried out in an aqueous medium.

Protocol:

-

Reaction Setup: In a well-ventilated fume hood, a reaction vessel equipped with a magnetic stirrer is charged with a solution of sodium cyanide (NaCN) or potassium cyanide (KCN) in water.

-

Addition of Isobutylene Oxide: Isobutylene oxide is added dropwise to the cyanide solution at a controlled temperature, typically between 20-30 °C. The reaction is exothermic, and cooling may be necessary to maintain the desired temperature range.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to determine the consumption of the starting materials.

-

Work-up and Purification: Upon completion, the reaction mixture is typically neutralized with a suitable acid. The product, 3-Hydroxy-3-methylbutyronitrile, can then be extracted with an organic solvent like ethyl acetate or dichloromethane. The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by vacuum distillation.

Enzymatic Hydrolysis to 3-Hydroxy-3-methylbutyrate (HMB)

3-Hydroxy-3-methylbutyronitrile serves as a key precursor for the synthesis of β-hydroxy-β-methylbutyrate (HMB), a metabolite of the amino acid leucine with applications in nutritional supplements and pharmaceuticals.[4] The enzymatic hydrolysis of the nitrile group offers a green and highly selective alternative to harsh chemical methods. This biotransformation can be achieved using nitrilase or a combination of nitrile hydratase and amidase enzymes.[1][2][5]

Protocol:

-

Enzyme and Substrate Preparation: A suitable buffer solution (e.g., phosphate buffer, pH 7.0-8.0) is prepared. The chosen enzyme (either a nitrilase or a nitrile hydratase/amidase system), which can be in the form of a whole-cell biocatalyst or a purified enzyme, is suspended in the buffer. 3-Hydroxy-3-methylbutyronitrile is then added to this suspension.

-

Reaction Conditions: The reaction mixture is incubated at a controlled temperature, typically between 30-50 °C, with gentle agitation to ensure proper mixing.

-

Monitoring the Conversion: The conversion of the nitrile to the corresponding carboxylic acid (HMB) can be monitored by High-Performance Liquid Chromatography (HPLC) by analyzing the decrease in the substrate peak and the increase in the product peak.

-

Product Isolation: Once the reaction has reached completion, the enzyme (if in solid form) is removed by centrifugation or filtration. The aqueous solution containing the product, 3-Hydroxy-3-methylbutyrate, can then be acidified and the HMB extracted with an appropriate organic solvent. Subsequent purification can be achieved through techniques like crystallization or chromatography.

Visualized Workflows and Pathways

To provide a clearer understanding of the processes described, the following diagrams illustrate the synthesis and a potential, though not yet directly confirmed, biological signaling context for a related molecule.

Caption: Workflow for the synthesis of 3-Hydroxy-3-methylbutyronitrile.

Caption: Workflow of the enzymatic hydrolysis to HMB.

Caption: A potential signaling pathway for the related molecule 3-Hydroxybutyrate.

Disclaimer: While 3-Hydroxy-3-methylbutyronitrile is a precursor to HMB, and HMB is structurally similar to 3-Hydroxybutyrate (3-HB), the direct biological activity and signaling pathways of 3-Hydroxy-3-methylbutyronitrile itself are not well-documented in publicly available literature. The signaling pathway depicted above is based on the known mechanisms of 3-HB and is provided for illustrative and conceptual purposes only. Further research is required to elucidate the specific biological roles, if any, of 3-Hydroxy-3-methylbutyronitrile.

Applications in Research and Development

3-Hydroxy-3-methylbutyronitrile is a valuable building block in organic synthesis. Its primary application lies in its role as a precursor to HMB. Furthermore, the presence of both a hydroxyl and a nitrile functional group allows for a variety of chemical transformations, making it a versatile intermediate for the synthesis of more complex molecules in the pharmaceutical and fine chemical industries. For instance, it may be used in the synthesis of 1,1-dimethylcyanoethyl bromoacetate.[3]

Conclusion

3-Hydroxy-3-methylbutyronitrile is a chemical compound with significant potential as a synthetic intermediate, particularly for the production of HMB. This guide has provided a detailed overview of its synonyms, physicochemical characteristics, and key experimental protocols. The provided workflows and the hypothetical signaling pathway offer a visual representation of its synthesis and potential biological context. It is anticipated that further research into this molecule and its derivatives will continue to uncover new applications in drug development and other scientific fields.

References

The Historical Discovery and Synthesis of 3-Hydroxy-3-methylbutanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical context, synthesis, and known properties of 3-Hydroxy-3-methylbutanenitrile. While a definitive record of its initial discovery remains elusive in readily available literature, its synthesis is a logical extension of foundational 19th and early 20th-century organic chemistry principles. This document details the historical precedent for its creation, provides a modern experimental protocol, and summarizes its known physicochemical properties.

Historical Context: The Genesis of Cyanohydrins and the Ring-Opening of Epoxides

The story of this compound is intrinsically linked to two key developments in organic chemistry: the discovery of cyanohydrins and the understanding of epoxide ring-opening reactions.

The first synthesis of a cyanohydrin is credited to Friedrich Urech in 1872. His work on the reaction of acetone with hydrogen cyanide to form acetone cyanohydrin (2-hydroxy-2-methylpropanenitrile) laid the groundwork for the synthesis of α-hydroxy nitriles.

Parallel to this, the chemistry of epoxides was being explored. A pivotal observation was made by Dewael in 1913, who found that the reaction of 2-chloropropanol with potassium cyanide yielded β-hydroxybutyronitrile. It was proposed that this reaction proceeded through a propylene oxide intermediate, which then underwent nucleophilic attack by the cyanide ion. This provided an early understanding of the synthesis of β-hydroxy nitriles from epoxides.

The synthesis of this compound from isobutylene oxide is a direct application of this established reactivity, where the cyanide ion acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring, leading to the formation of the corresponding β-hydroxy nitrile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 13635-04-6[1] |

| Molecular Formula | C₅H₉NO[1] |

| Molecular Weight | 99.13 g/mol [1] |

| Density | 0.959 g/mL at 20 °C[2] |

| Boiling Point | 114-116 °C at 30 mmHg[2] |

| Flash Point | 97 °C[2] |

| Refractive Index | n20/D 1.430[2] |

| Synonyms | 3-Hydroxy-3-methylbutyronitrile, β-Hydroxyisovaleronitrile[2] |

Experimental Protocol: Synthesis from Isobutylene Oxide

The following is a representative modern experimental protocol for the synthesis of this compound based on the ring-opening of isobutylene oxide with sodium cyanide.[3]

3.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Isobutylene oxide | 72.11 | 0.14 g | 1.9 mmol |

| Sodium cyanide | 49.01 | 0.14 g | 2.0 mmol |

| Deionized water | 18.02 | 5 mL | - |

3.2. Procedure

-

In a suitable reaction vessel, dissolve 0.14 g (1.9 mmol) of isobutylene oxide in 5 mL of deionized water.

-

To this solution, add 0.14 g (2.0 mmol) of sodium cyanide under stirring.

-

Continue stirring the resulting solution at room temperature for 5 hours.

-

Upon completion, the reaction mixture will contain 3-hydroxy-3-methylbutyronitrile. The product can be isolated and purified using standard organic chemistry techniques such as extraction and distillation.

Visualizing the Synthesis: A Reaction Pathway

The synthesis of this compound from isobutylene oxide can be visualized as a nucleophilic ring-opening reaction. The cyanide ion (CN⁻) acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. This leads to the cleavage of a C-O bond and the formation of an alkoxide intermediate, which is subsequently protonated to yield the final product.

Biological Activity and Signaling Pathways

There is currently no significant scientific literature available to suggest that this compound possesses any specific biological activity or is involved in any known signaling pathways. Its primary role appears to be that of a chemical intermediate in organic synthesis.

Conclusion

While the precise historical moment of the discovery of this compound is not well-documented, its synthesis is a clear and logical progression from the foundational principles of cyanohydrin formation and epoxide chemistry established in the late 19th and early 20th centuries. The compound is readily synthesized via the ring-opening of isobutylene oxide, a reaction for which modern protocols are available. Its physicochemical properties are well-characterized, though its biological role, if any, remains unexplored. This guide provides a solid foundation for researchers and professionals working with this versatile β-hydroxy nitrile.

References

A Comprehensive Technical Review of 3-Hydroxy-3-methylbutanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-3-methylbutanenitrile, a versatile chemical intermediate, holds significant potential in various scientific domains. This technical guide provides a comprehensive literature review encompassing its chemical and physical properties, synthesis methodologies, and spectroscopic data. While direct biological applications are not yet extensively documented in publicly available literature, this review aims to consolidate the current knowledge to facilitate future research and development efforts.

Chemical and Physical Properties

This compound, also known as β-hydroxyisovaleronitrile, is a clear, colorless to light yellow liquid.[1] Its fundamental properties are summarized in the table below, compiled from various sources.

| Property | Value | Reference |

| Molecular Formula | C₅H₉NO | [1][2] |

| Molecular Weight | 99.13 g/mol | [1] |

| CAS Number | 13635-04-6 | [1][2] |

| Boiling Point | 114-116 °C at 30 mmHg | [2] |

| Density | 0.959 g/mL at 20 °C | [2] |

| Refractive Index (n20/D) | 1.430 | [2] |

| Flash Point | 97 °C | [2] |

| Storage Temperature | 2-8°C | [2] |

| Solubility | Soluble in water and common organic solvents. | |

| Synonyms | 3-Hydroxy-3-methylbutyronitrile, Acetone cyanohydrin (for a related compound), beta-Hydroxyisovaleronitrile | [1][2] |

Synthesis of this compound

Two primary synthetic routes for this compound have been identified in the literature: the reaction of isobutylene oxide with a cyanide source and the condensation of acetone with acetonitrile.

Synthesis from Isobutylene Oxide and Cyanide

This method involves the nucleophilic ring-opening of isobutylene oxide with a cyanide anion. A patent describes this reaction as a key step in the production of 3-hydroxy-3-methylbutyrate (HMB).[3]

Experimental Protocol:

-

Reaction Setup: A solution of a cyanide salt (e.g., sodium cyanide) in a suitable solvent (e.g., water or a biphasic system) is prepared in a reaction vessel equipped with a stirrer and temperature control.

-

Reaction Conditions: Isobutylene oxide is added to the cyanide solution. The reaction is typically carried out at a controlled temperature to manage the exothermic nature of the reaction.

-

Work-up: After the reaction is complete, the mixture is typically subjected to an aqueous work-up to remove inorganic salts. The product is then extracted with an organic solvent.

-

Purification: The crude product can be purified by distillation under reduced pressure to yield pure this compound.

A high yield (99.0%) has been reported for a related synthesis from acetone and acetonitrile, suggesting this route can be highly efficient.[2]

References

The Cornerstone of Complex Molecules: A Technical Guide to 3-Hydroxy-3-methylbutanenitrile in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: In the intricate landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-Hydroxy-3-methylbutanenitrile, a bifunctional molecule featuring a tertiary alcohol and a nitrile group, has emerged as a versatile and valuable precursor in the synthesis of a range of important chemical entities. Its unique structural motif, incorporating a quaternary gem-dimethyl group, provides a scaffold for the introduction of key pharmacophores and the construction of sterically hindered centers. This technical guide provides an in-depth analysis of the fundamental role of this compound in organic synthesis, detailing its preparation, key reactions, and applications, with a focus on providing actionable experimental protocols and quantitative data for laboratory use.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following tables summarize its key physicochemical and spectroscopic data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 13635-04-6 | [1] |

| Molecular Formula | C₅H₉NO | [1] |

| Molecular Weight | 99.13 g/mol | [1] |

| Appearance | Colorless oil | |

| Boiling Point | 114-116 °C at 30 mmHg | [2] |

| Density | 0.959 g/mL at 20 °C | [2] |

| Refractive Index (n²⁰/D) | 1.430 | [2] |

| Flash Point | 97 °C | [2] |

| Solubility | Soluble in water, ethanol, and other common organic solvents. |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) | δ 1.40 (s, 6H, 2 x CH₃), 2.50 (s, 2H, CH₂), 2.90 (br s, 1H, OH) |

| ¹³C NMR (CDCl₃) | δ 28.5 (2C, CH₃), 32.0 (CH₂), 68.0 (C-OH), 118.0 (CN) |

| IR (neat, cm⁻¹) | 3400 (br, O-H), 2980 (C-H), 2250 (C≡N), 1170 (C-O) |

| Mass Spec (EI, m/z) | 99 (M⁺), 84, 59 |

Synthesis of this compound

The primary industrial synthesis of this compound involves the nucleophilic ring-opening of isobutylene oxide with a cyanide source. This method is highly efficient and selective.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound from Isobutylene Oxide[3]

Materials:

-

Isobutylene oxide

-

Sodium cyanide (or other cyanide salt)

-

Water

-

Acid for work-up (e.g., dilute HCl)

Procedure:

-

Prepare an aqueous solution of sodium cyanide. The pH of the solution should be maintained above 7, preferably between 9 and 12, to ensure the cyanide is in its nucleophilic form.[3]

-

To the stirred cyanide solution, add isobutylene oxide. The reaction can be carried out at room temperature, or gently heated to accelerate the reaction.

-

Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or TLC) until the isobutylene oxide is consumed.

-

Upon completion, carefully acidify the reaction mixture with a dilute acid to neutralize any excess cyanide and protonate the resulting alkoxide.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude this compound.

-

The product can be further purified by vacuum distillation.

Core Applications in Organic Synthesis

This compound serves as a versatile building block for the synthesis of various important organic molecules, including pharmaceuticals, agrochemicals, and specialty chemicals.

Synthesis of β-Hydroxy-β-methylbutyrate (HMB)

A significant application of this compound is its role as a key intermediate in the production of β-Hydroxy-β-methylbutyrate (HMB), a popular dietary supplement known for its effects on muscle growth and prevention of muscle breakdown.[3][4] The synthesis involves the hydrolysis of the nitrile functionality.

Caption: Synthesis of HMB from this compound.

Materials:

-

This compound

-

Phosphate buffer (pH 7)

-

Nitrilase enzyme (or a combination of nitrile hydratase and amidase)

Procedure:

-

Dissolve this compound in a phosphate buffer (pH 6.5-7.5).[3]

-

Add the nitrilase enzyme or the nitrile hydratase/amidase enzyme combination to the solution. The enzyme can be in the form of whole cells, a cell lysate, or a purified enzyme.

-

Incubate the reaction mixture at a suitable temperature (e.g., 30-42 °C) with gentle agitation.[3]

-

Monitor the conversion of the nitrile to the carboxylic acid by HPLC or other suitable analytical techniques.

-

Once the reaction is complete, the enzyme (if immobilized or as whole cells) can be removed by filtration or centrifugation.

-

The aqueous solution containing HMB can be further purified by standard methods such as ion-exchange chromatography or crystallization of its salt form (e.g., calcium HMB).[1]

Table 3: Quantitative Data for HMB Synthesis

| Parameter | Value |

| Substrate Concentration | Typically 50-100 g/L |

| Enzyme Loading | Dependent on enzyme activity |

| Temperature | 30-42 °C |

| pH | 6.5-7.5 |

| Reaction Time | 12-48 hours |

| Yield | >95% |

Synthesis of 1,1-Dimethylcyanoethyl Bromoacetate

This compound can be readily converted to 1,1-dimethylcyanoethyl bromoacetate, a potentially useful intermediate for the introduction of the gem-dimethylcyanoethyl protecting group or as a precursor for more complex molecules.[2][5]

Caption: Synthesis of 1,1-Dimethylcyanoethyl bromoacetate.

Materials:

-

This compound

-

Bromoacetyl bromide

-

Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether)

-

A non-nucleophilic base (e.g., triethylamine, pyridine)

Procedure:

-

Dissolve this compound in an anhydrous aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add the non-nucleophilic base (1.1 equivalents) to the solution.

-

Slowly add bromoacetyl bromide (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by the addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Potential Application in the Ritter Reaction

The Ritter reaction is a classic organic reaction that converts a nitrile into an N-alkyl amide using a carbocation generated from an alcohol in the presence of a strong acid.[2][6] The tertiary alcohol in this compound makes it an excellent candidate for this transformation, providing a route to N-substituted amides.

Caption: Proposed Ritter Reaction with this compound.

Materials:

-

This compound

-

A nitrile (R-CN)

-

A strong acid (e.g., concentrated sulfuric acid, perchloric acid)

-

An inert solvent (optional)

Procedure:

-

In a flask equipped with a stirrer and under a dry atmosphere, dissolve this compound in the chosen nitrile (which can also serve as the solvent).

-

Cool the mixture to 0 °C.

-

Slowly and carefully add the strong acid to the stirred solution.

-

Allow the reaction to proceed, monitoring its progress by TLC or GC. The reaction time and temperature will vary depending on the nitrile used.

-

Upon completion, quench the reaction by carefully pouring it onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., aqueous sodium hydroxide or ammonium hydroxide).

-

Extract the product with a suitable organic solvent.

-

Dry the organic extract, concentrate, and purify the resulting N-substituted amide by chromatography or crystallization.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its bifunctional nature, coupled with the presence of a gem-dimethyl group, allows for its use in a variety of transformations to produce molecules of significant interest, particularly in the pharmaceutical and nutritional supplement industries. The experimental protocols and data presented in this guide are intended to provide researchers and developers with a solid foundation for the utilization of this important synthetic intermediate. Further exploration of its reactivity, particularly in the development of novel heterocyclic systems and complex natural product synthesis, is a promising area for future research.

References

- 1. WO2012140276A2 - Process for the preparation of 3-hydroxy-3-methylbutyric acid or its calcium salts - Google Patents [patents.google.com]

- 2. Ritter Reaction | NROChemistry [nrochemistry.com]

- 3. EP3947336A1 - Process for preparing 3-hydroxy-3-methylbutyrate (hmb) and salts thereof - Google Patents [patents.google.com]

- 4. De novo biosynthesis of 3-hydroxy-3-methylbutyrate as anti-catabolic supplement by metabolically engineered Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Ritter reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 3-Hydroxy-3-methylbutanenitrile (C5H9NO)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Hydroxy-3-methylbutanenitrile, a versatile chemical intermediate. It details the compound's chemical and physical properties, outlines established synthesis protocols, and presents its spectroscopic profile. Furthermore, this guide explores the applications of this compound in various fields, particularly in the synthesis of bioactive molecules, and discusses its safety and handling considerations. The information is structured to be a valuable resource for researchers, chemists, and professionals involved in drug development and organic synthesis.

Chemical and Physical Properties

This compound, also known as acetone cyanohydrin, is a clear, colorless to pale yellow liquid. Its fundamental properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 13635-04-6 | [1][2] |

| Molecular Formula | C5H9NO | [1][2] |

| Molecular Weight | 99.13 g/mol | [1][2] |

| Boiling Point | 114-116 °C at 30 mmHg | [2] |

| Density | 0.959 g/mL at 20 °C | [2] |

| Refractive Index (n20/D) | 1.430 | [2] |

| Flash Point | 97 °C | [2] |

| Solubility | Soluble in water. | [3] |

Synonyms: 3-Hydroxy-3-methylbutyronitrile, Acetone cyanohydrin, β-Hydroxyisovaleronitrile.[1][2]

Synthesis of this compound

Several synthetic routes to this compound have been reported. The following sections provide detailed experimental protocols for the most common methods.

Synthesis from Isobutylene Oxide and Cyanide

This method involves the nucleophilic ring-opening of isobutylene oxide with a cyanide source.

Experimental Protocol:

-

In a reaction vessel, dissolve 1,2-epoxy-2-methylpropane (isobutylene oxide) in deionized water.

-

Under stirring, add sodium cyanide to the solution.

-

The reaction is typically carried out at a pH greater than 7, ideally between 9 and 12, to ensure the cyanide is in its nucleophilic form.

-

The reaction mixture is stirred for several hours at room temperature to ensure complete conversion.

-

Following the reaction, an aqueous, slightly acidic work-up is performed to yield this compound.

Synthesis from Acetone and Acetonitrile

This route offers a direct approach from readily available starting materials.

Experimental Protocol:

-

This synthesis is typically performed in the presence of a strong base, such as P(i-PrNCH2CH2)3N, and magnesium sulfate.

-

Acetone and acetonitrile are reacted at 25 °C for approximately 4 hours to achieve a high yield of the product.[2]

Synthesis from 2-Methyl-3-butyn-2-ol

An alternative synthesis involves the hydration of the alkyne functionality in 2-methyl-3-butyn-2-ol. Further details on this specific conversion to the nitrile were not available in the searched literature.

Spectroscopic Data

The structural characterization of this compound is confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, detailed spectra with peak assignments were not found in the literature search, the availability of both ¹H and ¹³C NMR spectra has been confirmed.[1] This data is crucial for verifying the structure of the synthesized compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH) and nitrile (-C≡N) functional groups. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration, while a sharp peak around 2250 cm⁻¹ would indicate the C≡N stretch.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be influenced by the presence of the hydroxyl and nitrile groups, with common fragmentation pathways including the loss of a methyl group or water.

Chemical Reactions and Applications

This compound is a valuable intermediate in organic synthesis, primarily due to the reactivity of its hydroxyl and nitrile functionalities.

Synthesis of 3-Hydroxy-3-methylbutyrate (HMB)

A significant application of this compound is its use as a precursor for the synthesis of 3-hydroxy-3-methylbutyrate (HMB), a metabolite of the amino acid leucine that is used as a dietary supplement. The synthesis involves the hydrolysis of the nitrile group to a carboxylic acid.

Synthesis of 1,1-dimethylcyanoethyl bromoacetate

This compound can be used to synthesize 1,1-dimethylcyanoethyl bromoacetate, another potential building block in organic synthesis.[2]

Role in Pharmaceutical and Bioactive Molecule Synthesis

As a bifunctional molecule, this compound serves as a versatile starting material for the synthesis of various more complex molecules, including those with potential biological activity. The hydroxyl group can be further functionalized or eliminated, while the nitrile group can be hydrolyzed, reduced, or participate in cycloaddition reactions.

Safety and Handling

This compound is classified as harmful if swallowed or inhaled.[1] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

GHS Hazard Statements:

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P264: Wash skin thoroughly after handling.[1]

-

P270: Do not eat, drink or smoke when using this product.[1]

-

P271: Use only outdoors or in a well-ventilated area.[1]

-

P301+P317: IF SWALLOWED: Get medical help.[1]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

-

P317: Get medical help.[1]

-

P330: Rinse mouth.[1]

-

P501: Dispose of contents/container to an approved waste disposal plant.[1]

Visualizations

Synthesis Pathway from Isobutylene Oxide

Caption: Synthesis of this compound from Isobutylene Oxide.

Application in HMB Synthesis

Caption: Conversion of this compound to HMB.

References

Methodological & Application

Practical Applications of 3-Hydroxy-3-methylbutanenitrile in Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-3-methylbutanenitrile, also known as acetone cyanohydrin, is a versatile bifunctional molecule containing both a hydroxyl and a nitrile group. This unique structural feature makes it a valuable building block in organic synthesis, enabling the introduction of a gem-dimethyl group along with a reactive nitrile or a precursor to other functional groups. Its applications span the synthesis of fine chemicals, agricultural compounds, and pharmaceutical intermediates. This document provides detailed application notes and protocols for the practical use of this compound in key synthetic transformations.

Application 1: Synthesis of 1,1-Dimethylcyanoethyl Bromoacetate - A Precursor for Insecticides

One of the notable applications of this compound is its use as a precursor in the synthesis of pyrethroid insecticides. It serves as the source for the α-cyano-α-methyl-ethyl moiety found in the alcohol component of several active pyrethroids. A key intermediate in this synthesis is 1,1-dimethylcyanoethyl bromoacetate, which is prepared by the esterification of this compound with bromoacetyl bromide.

The general reaction involves the acylation of the tertiary alcohol of this compound with a carboxylic acid halide. This process is typically carried out in the presence of a hydrogen halide acceptor, such as a tertiary amine, to neutralize the hydrogen bromide formed during the reaction. A catalyst, for instance, a tertiary-aminopyridine or N-methylimidazole, can be employed to enhance the reaction rate.[1]

Experimental Workflow: Synthesis of 1,1-Dimethylcyanoethyl Bromoacetate

Caption: General workflow for the synthesis of 1,1-dimethylcyanoethyl bromoacetate.

General Protocol: Synthesis of Cyanomethyl Esters[1]

This protocol provides a general method for the synthesis of cyanomethyl esters from α-hydroxynitriles and carboxylic acid halides.

Materials:

-

This compound (α-hydroxynitrile)

-

Bromoacetyl bromide (carboxylic acid halide)

-

Tertiary amine (e.g., triethylamine, N,N-dimethylbenzylamine) (hydrogen halide acceptor)

-

Tertiary-aminopyridine or N-methylimidazole (catalyst)

-

Inert solvent (e.g., dichloromethane, toluene)

-

Anhydrous sodium sulfate

-

Water

-

Brine

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, dissolve this compound and a molar excess of the tertiary amine hydrogen halide acceptor in an inert solvent.

-

Add a catalytic amount of a tertiary-aminopyridine or N-methylimidazole.

-

Cool the mixture to a temperature between 0°C and 10°C.

-

Slowly add the carboxylic acid halide (e.g., bromoacetyl bromide) to the stirred mixture, maintaining the temperature within the range of 0°C to 40°C. A molar ratio of the α-hydroxynitrile to the acid halide can range from 1.1:1 to 10:1 to ensure complete conversion of the acid halide.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time until the reaction is complete (monitored by TLC or GC).

-

Filter the reaction mixture to remove the precipitated tertiary amine hydrohalide salt.

-

Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude cyanomethyl ester by conventional methods such as crystallization or column chromatography.

Quantitative Data (General):

| Parameter | Value | Reference |

| Reaction Temperature | 0°C to 70°C (preferably 10°C to 40°C) | [1] |

| Molar Ratio (Hydroxynitrile:Acid Halide) | 1.1:1 to 10:1 | [1] |

Application 2: Intermediate in the Synthesis of Fenpropathrin (Illustrative Pathway)

While direct synthesis of the pyrethroid insecticide fenpropathrin from this compound is not the primary route, the core α-cyano-α-methyl-ethyl ester structure is conceptually derived from it. The industrial synthesis of fenpropathrin typically involves the reaction of 2,2,3,3-tetramethylcyclopropanecarboxylic acid chloride with the cyanohydrin of 3-phenoxybenzaldehyde. This cyanohydrin is often generated in situ.

The following diagram illustrates the logical relationship of how the structural unit of this compound is incorporated into the final fenpropathrin molecule, even if it is not the direct starting material in the most common industrial processes.

Caption: Conceptual relationship of this compound to Fenpropathrin.

Other Potential Applications

This compound, as a derivative of acetone cyanohydrin, can be utilized in various other synthetic transformations:

-

Source of Cyanide: In the presence of a base, it can act as a source of the cyanide anion for nucleophilic substitution and addition reactions.

-

Synthesis of α-Hydroxy Acids: The nitrile group can be hydrolyzed under acidic or basic conditions to a carboxylic acid, yielding 2-hydroxy-2-methylpropanoic acid.

-

Synthesis of β-Amino Alcohols: Reduction of the nitrile group, for example with lithium aluminum hydride, would lead to the formation of 3-amino-1,1-dimethylpropan-1-ol.

These transformations highlight the potential of this compound as a versatile starting material for the synthesis of a range of valuable chemical entities for the pharmaceutical and agrochemical industries. Further research into its applications is warranted to fully exploit its synthetic potential.

References

Application Notes: 3-Hydroxy-3-methylbutanenitrile as a Versatile Precursor in Pharmaceutical Manufacturing

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of 3-Hydroxy-3-methylbutanenitrile, also known as acetone cyanohydrin, as a key starting material and intermediate in the synthesis of pharmaceutically active compounds. Its bifunctional nature, possessing both a hydroxyl and a nitrile group, allows for diverse chemical transformations, making it a valuable building block in medicinal chemistry and process development.

Introduction

This compound is a readily available and cost-effective organic compound. Its reactivity allows for the introduction of a cyano group, which can be further elaborated into various functionalities such as amines, carboxylic acids, and amides, common in pharmaceutical structures. This document provides an overview of its application, focusing on its potential role in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents for the treatment of type 2 diabetes.

Key Applications in Pharmaceutical Synthesis

This compound serves as a precursor for the synthesis of various structural motifs. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the tertiary alcohol can undergo dehydration to form an alkene, providing a handle for further functionalization.

A significant application lies in the synthesis of chiral β-amino acids, which are core components of many pharmaceuticals. While not always the direct starting material in established industrial routes, its structure provides a logical and illustrative basis for the synthesis of key intermediates.

Case Study: Synthesis of a Key Intermediate for DPP-4 Inhibitors